1-Nonyl-2,2'-bipyridin-1-ium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183957-78-0 |
|---|---|
Molecular Formula |
C19H28N2+2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-nonyl-2-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C19H27N2/c1-2-3-4-5-6-7-11-16-21-17-12-9-14-19(21)18-13-8-10-15-20-18/h8-10,12-15,17H,2-7,11,16H2,1H3/q+1/p+1 |
InChI Key |
LSACLUJUELEUJV-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Nonyl 2,2 Bipyridin 1 Ium and Its Analogues
Regiospecific N-Alkylation Strategies for Bipyridine Precursors
The selective introduction of an alkyl group onto one of the nitrogen atoms of the 2,2'-bipyridine (B1663995) (bpy) scaffold is a critical step in the synthesis of unsymmetrically substituted bipyridinium salts. Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures and simplify purification processes. Several strategies have been developed to control the site of N-alkylation.
One common approach involves the direct N-alkylation of 2,2'-bipyridine. nih.govfrontiersin.org However, this method can lead to a mixture of mono- and di-alkylated products, as well as substitution at either the N1 or N1' position, especially when using reactive alkylating agents. To favor mono-alkylation, a stoichiometric amount of the alkylating agent is often employed. The inherent electronic properties of the bipyridine ring can also influence regioselectivity, though often not sufficiently to achieve exclusive substitution at a single nitrogen.
More sophisticated methods for achieving regiochemical control have been explored. These include:
Mono N-oxidation: The initial oxidation of one nitrogen atom deactivates it towards electrophilic attack, allowing for subsequent functionalization at the other nitrogen. researchgate.net
Mono N-methylation: Similar to N-oxidation, the introduction of a methyl group at one nitrogen can direct subsequent, bulkier alkyl groups to the other nitrogen. researchgate.net
Use of Directing Groups: The introduction of a directing group at a specific position on one of the pyridine (B92270) rings can sterically or electronically favor N-alkylation at the more accessible or electronically favorable nitrogen atom.
A study on the N-alkylation of indazoles and pyrazolopyridines highlights the challenges and importance of regioselective synthesis in heterocyclic chemistry, where different nitrogen atoms within the same molecule compete for alkylation. bohrium.com While not directly on bipyridine, the principles of using advanced NMR techniques like NOESY and HMBC to elucidate the structures of regioisomers are highly relevant. bohrium.com Another approach involves the regiodivergent alkylation of pyridines using alkyllithium activators, where the choice of activator can direct alkylation to either the C2 or C4 position, a concept that could potentially be adapted for controlling N-alkylation in bipyridines. acs.org
Optimization of Reaction Conditions and Yields for 1-Nonyl-2,2'-bipyridin-1-ium Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the nature of the nonylating agent and its counter-ion.
A straightforward synthesis involves the direct N-alkylation of 2,2'-bipyridine with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane. nih.govfrontiersin.org The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the quaternization reaction. nih.govfrontiersin.org
The reaction temperature is another critical factor. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts, including the di-alkylated species. A careful balance must be struck to achieve a reasonable reaction rate while maintaining high selectivity for the mono-nonylated product. For instance, the synthesis of related bipyridinium salts has been carried out at temperatures ranging from 25°C to 120°C. nih.govresearchgate.net
The nature of the leaving group on the nonyl chain also plays a role. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, leading to faster reaction times but potentially lower selectivity. The use of nonyl triflate (n-OctOTf) has also been reported for the N-alkylation of bipyridines, offering another reactive option. researchgate.net
The table below summarizes typical conditions and yields for the synthesis of N-alkylated bipyridinium salts, which can inform the optimization of this compound synthesis.
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CH3I | CH3CN | 70 | 48 | - | researchgate.net |
| n-OctOTf | Et2O | 25 | 24 | - | researchgate.net |
| n-OctI | CH3CN | 120 | 24 | - | researchgate.net |
| 1,3-propanesultone | DMF | 120 | - | 10-75 | nih.govfrontiersin.org |
| 1,3-propanesultone | Acetonitrile | 85 | - | 70-85 | frontiersin.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound. colab.ws This involves minimizing the use of hazardous solvents, reducing energy consumption, and employing catalysts that are recyclable and non-toxic.
Solvent-Free Synthesis: One promising approach is to conduct the N-alkylation reaction under solvent-free conditions. researchgate.net This can be achieved by heating a mixture of 2,2'-bipyridine and the nonylating agent, often with the aid of microwave irradiation or grinding. researchgate.netnih.gov Solvent-free methods not only reduce waste but can also lead to shorter reaction times and improved yields. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates. milestonesrl.comrsc.orgresearchgate.net The application of microwave technology to the synthesis of N-alkylated bipyridinium salts can lead to shorter reaction times, higher yields, and enhanced selectivity compared to conventional heating methods. milestonesrl.commdpi.com This technique is particularly amenable to high-throughput synthesis, allowing for the rapid preparation of a library of derivatives. organic-chemistry.org
Use of Greener Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. colab.ws Ionic liquids, which are salts with low melting points, are considered green solvents due to their low vapor pressure and high thermal stability. biotechjournal.in Aqueous ethanol (B145695) is another example of a more environmentally friendly solvent system that has been successfully employed in related syntheses. colab.ws
The table below highlights some green chemistry approaches that could be adapted for the synthesis of this compound.
| Green Approach | Conditions | Advantages | Potential Application | Reference |
| Solvent-Free | Grinding or heating | Reduces solvent waste, simplifies work-up | Direct N-nonylation of 2,2'-bipyridine | researchgate.netnih.gov |
| Microwave-Assisted | Rapid heating | Shorter reaction times, higher yields, enhanced selectivity | N-alkylation reactions | milestonesrl.comrsc.orgorganic-chemistry.org |
| Greener Solvents | Ionic liquids, aqueous ethanol | Reduced volatility and toxicity | N-alkylation reactions | colab.wsbiotechjournal.in |
Synthetic Routes for Deuterated or Isotope-Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. nih.govrsc.org The synthesis of deuterated or otherwise isotope-labeled this compound can provide crucial insights into its chemical and biological behavior.
Deuterium (B1214612) Labeling: Deuterium (²H or D) can be incorporated into the nonyl chain or the bipyridine core.
Labeling the Nonyl Chain: A common strategy is to start with a commercially available deuterated nonyl halide or to synthesize it from a deuterated precursor. For example, d-labeled N-alkylmaleimides have been prepared for quantitative peptide analysis. nih.gov
Labeling the Bipyridine Core: Introducing deuterium onto the aromatic rings of 2,2'-bipyridine can be more challenging. One approach involves C-H activation/deuteration reactions catalyzed by a transition metal. Isotope-labeled 2,2'-Bipyridine-d8 is commercially available, which can then be N-alkylated. medchemexpress.com Partial isotopic labeling can also be used to identify regioisomers in C-H functionalization reactions. acs.org
Carbon-13 and Carbon-14 Labeling: For studies requiring the tracking of the carbon skeleton, ¹³C or ¹⁴C labeling is employed. acs.org This typically involves using a labeled starting material, such as [¹⁴C]nonyl halide, in the N-alkylation step. Late-stage carbon isotope labeling techniques are emerging as a powerful way to introduce carbon isotopes into complex molecules. acs.org
Nitrogen-15 Labeling: To probe the environment around the nitrogen atoms, ¹⁵N labeling can be utilized. This would involve synthesizing 2,2'-bipyridine from a ¹⁵N-labeled precursor, such as ¹⁵N-pyridine.
The synthesis of these labeled compounds generally follows the same routes as their unlabeled counterparts, with the isotopic label being introduced at an early and strategic point in the synthetic sequence. The choice of labeling strategy depends on the specific mechanistic question being addressed. nih.govnih.gov For instance, kinetic deuterium isotope effect studies on the single-electron transfer from tributylphosphine (B147548) to viologens have provided insights into the reaction mechanism. researchgate.net
Divergent Synthesis of this compound Derivatives with Varied Nonyl Chain Modifications
A divergent synthetic approach allows for the creation of a library of this compound derivatives with modifications to the nonyl chain from a common intermediate. This is highly valuable for structure-activity relationship (SAR) studies.
The synthesis typically begins with the preparation of a bipyridinium precursor containing a reactive functional group on the alkyl chain. This functionalized precursor can then be subjected to a variety of chemical transformations to introduce diverse functionalities.
For example, one could start with the N-alkylation of 2,2'-bipyridine with a bifunctional alkylating agent, such as a nonenyl halide (containing a terminal double bond) or a halo-nonanol.
From a Terminal Alkene: The terminal double bond on the nonenyl chain can be derivatized through various reactions:
Hydroboration-oxidation: to introduce a terminal hydroxyl group.
Epoxidation: followed by ring-opening with various nucleophiles to introduce a wide range of functional groups.
Heck or Suzuki coupling: to append aryl or other groups.
From a Hydroxyl Group: A terminal hydroxyl group can be:
Oxidized: to an aldehyde or a carboxylic acid.
Esterified or etherified: with a variety of partners.
Converted to a halide or tosylate: for subsequent nucleophilic substitution reactions.
A study on the synthesis of tetracationic organic salts from 4,4'-bipyridine (B149096) demonstrates a step-wise approach, starting with monooctylation followed by dimerization, which illustrates the principle of building up complexity from a simpler precursor. researchgate.net Similarly, research on the synthesis of cationic lipid-like compounds based on a dihydropyridine (B1217469) scaffold shows the modification of alkyl chains and subsequent quaternization to create amphiphilic molecules. rsc.orgmdpi.com
The table below outlines a potential divergent synthetic strategy for modifying the nonyl chain.
| Precursor Functional Group | Reaction | Reagents | Resulting Functional Group |
| Terminal Alkene | Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol |
| Terminal Alkene | Epoxidation | m-CPBA | Epoxide |
| Primary Alcohol | Oxidation (PCC) | Pyridinium (B92312) chlorochromate | Aldehyde |
| Primary Alcohol | Oxidation (Jones) | CrO3, H2SO4 | Carboxylic Acid |
| Primary Alcohol | Esterification | RCOOH, acid catalyst | Ester |
| Carboxylic Acid | Amidation | RNH2, coupling agent | Amide |
This divergent approach provides a powerful and efficient means to systematically explore the chemical space around the this compound scaffold, facilitating the discovery of new compounds with optimized properties.
Electrochemical Characterization and Redox Mechanisms of 1 Nonyl 2,2 Bipyridin 1 Ium
Voltammetric Investigations of Redox Events
The electrochemical behavior of 1-Nonyl-2,2'-bipyridin-1-ium is expected to be characterized by a primary reduction event corresponding to the acceptance of an electron by the bipyridinium cation. Studies on analogous mono-quaternized 2,2'-bipyridinium salts, such as N-(3-sulfonatopropyl)-2,2'-bipyridinium, reveal a single, typically irreversible, reduction process. nih.govfrontiersin.org This irreversibility is often attributed to subsequent chemical reactions of the generated radical species, such as dimerization. nih.govfrontiersin.org
In contrast to the well-known reversible two-step reduction of N,N'-dialkyl-4,4'-bipyridinium salts (viologens), the asymmetric nature and non-planar conformation of mono-quaternized 2,2'-bipyridinium cations influence the stability of the reduced species. The reduction potential is anticipated to be in the negative range, characteristic of pyridinium-based compounds. For a mono-quaternized 2,2'-bipyridine (B1663995) derivative, a reduction potential was observed at approximately -0.97 V versus the Standard Hydrogen Electrode (SHE) in a neutral aqueous electrolyte. frontiersin.org The long, insulating nonyl chain is not expected to significantly alter the electronic properties of the bipyridinium core, thus the reduction potential should be of a similar magnitude.
Table 1: Comparison of Reduction Potentials for Related Bipyridinium Compounds
| Compound | Isomer | N-Substituents | Reduction Potential (Epc vs. SHE) | Medium | Reference |
|---|---|---|---|---|---|
| N,N'-bis(3-sulfonatopropyl)-2,2'-bipyridinium | 2,2'- | Two 3-sulfonatopropyl groups | Epc1 = -0.83 V, Epc2 = -1.13 V | 1 M Na2SO4 | frontiersin.org |
| N-(3-sulfonatopropyl)-2,2'-bipyridinium | 2,2'- | One 3-sulfonatopropyl group | Epc1 = -0.97 V | 1 M Na2SO4 | frontiersin.org |
Note: The data presented is for analogous compounds to infer the properties of this compound. The potentials for the 2,2'-isomers are peak potentials (Epc) due to irreversibility, while those for the 4,4'-isomer are half-wave potentials (E1/2) for reversible processes.
Spectroelectrochemical Analysis of Intermediate Species
Upon one-electron reduction, this compound is expected to form a neutral radical species. Spectroelectrochemical techniques, particularly UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for characterizing these transient intermediates.
For related N,N'-dialkyl-4,4'-bipyridinium radical cations (viologen radicals), intense and characteristic absorption bands are observed in the visible and near-infrared regions. researchgate.net For instance, the radical cation of N,N'-diheptyl-4,4'-bipyridinium exhibits strong absorption bands. Similarly, the one-electron reduction product of bipyridinium-appended calixarenes shows diagnostic signals in the 860-960 nm range, indicative of the formation of the radical species and its subsequent dimerization. researchgate.net It is plausible that the radical of this compound would also exhibit characteristic absorptions, allowing for its detection and monitoring during electrochemical processes.
EPR spectroscopy would confirm the paramagnetic nature of the one-electron reduction product. For other bipyridinium radical cations, EPR spectra typically show complex hyperfine splitting patterns arising from the coupling of the unpaired electron with nitrogen and hydrogen nuclei, confirming that the spin density is delocalized over the bipyridine core. researchgate.net
Electron Transfer Kinetics and Diffusion Properties
The kinetics of electron transfer to this compound and the diffusion of the ion in solution are significantly influenced by the long nonyl substituent. While specific kinetic data for this compound is unavailable, general principles can be applied. The electron transfer is expected to be an outer-sphere process, with the rate depending on the reorganization energy and the electrode potential.
The diffusion coefficient (D) is a critical parameter that can be estimated from voltammetric data using the Randles-Ševčík equation. A key factor influencing D is the size and shape of the molecule. Studies on imidazole- and pyridine-based surfactants have shown a clear trend: as the length of the alkyl chain increases, the diffusion coefficient decreases. This is attributed to the increased molecular weight and hydrophobicity, which can lead to micelle formation and hinders transport to the electrode surface. It is therefore expected that this compound will have a lower diffusion coefficient compared to analogues with shorter alkyl chains like methyl or propyl bipyridiniums.
Table 2: Effect of Alkyl Chain Length on Diffusion Coefficients of Analogous Surfactants
| Compound Type | Alkyl Chain Length | Diffusion Coefficient (D) (cm²/s) |
|---|---|---|
| Imidazole-based | C6 | 5.2 x 10⁻⁶ |
| Imidazole-based | C12 | 2.9 x 10⁻⁶ |
This data illustrates the general trend of decreasing diffusion coefficient with increasing alkyl chain length.
Influence of Solvent and Supporting Electrolyte on Electrochemical Behavior
The electrochemical response of this compound is expected to be highly dependent on the solvent and the nature of the supporting electrolyte. The choice of solvent affects the solubility of the compound and its reduced forms, the solvation of ions, and the potential window. In aprotic solvents like acetonitrile (B52724) or dimethylformamide, the radical species may exhibit greater stability compared to protic solvents like water, where protonation can complicate the redox mechanism. nih.govfrontiersin.org
The supporting electrolyte influences the ionic strength and conductivity of the solution and can also affect the redox potentials through ion-pairing interactions with the charged bipyridinium species and its reduced forms. The size and charge density of the electrolyte anions can modulate the stability of the radical cation intermediate.
Computational Electrochemistry Applied to this compound Redox Processes
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and redox properties of bipyridinium compounds. chemrxiv.org For this compound, DFT calculations could be employed to predict its reduction potential, characterize the geometry of the cation and its reduced radical form, and map the spin density distribution in the radical.
Theoretical studies on a wide range of 2,2'-bipyridine derivatives have shown that functionalization can tune the redox potential. chemrxiv.org While the long, electronically-insulating nonyl chain is predicted to have a minimal direct electronic effect on the LUMO (Lowest Unoccupied Molecular Orbital) of the bipyridinium ring system, it can influence the solvation energy and steric environment, which in turn can subtly affect the measured redox potential. DFT calculations would likely confirm that the LUMO is localized on the bipyridinium core, indicating that this is the site of electron acceptance upon reduction.
Redox Cycling and Stability of Radical Cations and Dianions of this compound
The stability of the electrochemically generated radical is a crucial aspect of the redox chemistry of this compound. As observed in voltammetric studies of mono-quaternized 2,2'-bipyridiniums, the radical species is often unstable and undergoes subsequent chemical reactions, leading to electrochemical irreversibility. nih.govfrontiersin.org A common pathway for instability is dimerization, where two radical molecules combine. researchgate.net The bulky nonyl group might sterically hinder this dimerization process to some extent, potentially increasing the lifetime of the radical species compared to smaller N-alkyl derivatives.
Coordination Chemistry of 1 Nonyl 2,2 Bipyridin 1 Ium As a Ligand
Ligand Design Principles and Coordination Modes
The design of 1-Nonyl-2,2'-bipyridin-1-ium as a ligand is predicated on two key modifications to the standard 2,2'-bipyridine (B1663995) (bpy) scaffold. First, the permanent alkylation of one nitrogen atom with a nonyl group creates a positively charged pyridinium (B92312) ring. This N-alkylation prevents the nitrogen from acting as a Lewis base to coordinate to a metal center. nih.gov Consequently, unlike the parent bpy which is a classic bidentate, chelating ligand, this compound is restricted to a monodentate coordination mode , binding through the lone nitrogen atom of the un-alkylated pyridine (B92270) ring.
The second design feature is the long C9 alkyl (nonyl) chain. This group significantly increases the ligand's lipophilicity, which would be expected to enhance the solubility of its metal complexes in nonpolar organic solvents. wikipedia.org Furthermore, the bulky nonyl group introduces considerable steric hindrance around the coordinating nitrogen, potentially influencing the geometry of the resulting metal complexes and limiting the number of ligands that can fit around a metal center. The free rotation around the C-C bond connecting the two pyridine rings means the non-coordinating N-nonylpyridinium ring can adopt various conformations, further contributing to the steric profile of the ligand.
Synthesis and Characterization of Metal Complexes Incorporating this compound
Specific synthetic procedures and characterization data for metal complexes of this compound are not documented in the reviewed literature. However, general synthetic strategies for related N-alkylated bipyridinium complexes can be inferred. Typically, the synthesis would involve the reaction of a metal precursor (e.g., a metal halide or a labile solvent complex) with the this compound salt (such as the iodide or hexafluorophosphate (B91526) salt) in a suitable solvent.
Structural Elucidation of Coordination Compounds via X-ray Crystallography
There are no published crystal structures for metal complexes containing the this compound ligand. X-ray crystallography would be essential to definitively confirm its monodentate coordination. In a hypothetical structure, one would expect to observe a standard metal-nitrogen bond distance to the un-alkylated pyridine ring. Key structural features of interest would include the torsion angle between the two pyridine rings and the spatial arrangement of the bulky nonyl group relative to the metal's coordination sphere. The packing of these cationic complexes in the solid state would also be influenced by the nonyl chains and the counter-ions present. For comparison, zinc(II) complexes with neutral, bidentate 4,4′-dimethyl-2,2′-bipyridine show a distorted tetrahedral geometry. nih.gov
Electronic and Spectroscopic Properties of this compound Metal Complexes
Without experimental examples, the electronic and spectroscopic properties can only be predicted. For complexes with d-block metals like ruthenium(II), the electronic absorption spectra would likely be dominated by metal-to-ligand charge transfer (MLCT) bands. cmu.edunih.gov However, because this compound is not a chelating ligand and possesses a pyridinium cation, the energy of its π* orbitals would be significantly different from that of neutral 2,2'-bipyridine. This would shift the MLCT bands, likely to lower energies, compared to analogous tris-bipyridine complexes. rsc.org The luminescence properties, which are highly sensitive to the ligand environment in complexes like [Ru(bpy)3]2+, would also be expected to be substantially altered. nih.gov
A hypothetical data table comparing expected properties of a Ru(II) complex with this ligand versus the classic [Ru(bpy)3]2+ is presented below based on general principles.
| Property | [Ru(bpy)3]2+ | Hypothetical [Ru(bpy)2(1-Nonyl-bpy)2]4+ |
| Coordination Mode | Bidentate Chelate | Monodentate |
| Absorption λmax (MLCT) | ~450 nm | Expected to be red-shifted |
| Emission | Luminescent (~620 nm) | Potentially quenched or shifted |
| Redox Potential | Reversible Ru(II/III) couple | Expected to be different |
| Solubility | Soluble in polar solvents | Enhanced solubility in nonpolar solvents |
Ligand Field Theory and Molecular Orbital Analysis of Metal-1-Nonyl-2,2'-bipyridin-1-ium Interactions
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a framework for understanding the bonding between a metal and its ligands. purdue.eduwikipedia.org In LFT, this compound would be classified as a monodentate N-heterocyclic ligand, similar to pyridine. Pyridine is a moderate σ-donor and a weak π-acceptor, placing it in the middle of the spectrochemical series. The electronic properties of the pyridinium ring might slightly alter its π-acceptor capabilities compared to neutral pyridine.
An MO diagram for an octahedral complex, for example, would show the formation of σ-bonding and σ-antibonding orbitals from the overlap of metal orbitals (e.g., dz², dx²-y²) with the nitrogen lone pair. libretexts.org Additionally, π-backbonding could occur, involving the donation of electron density from filled metal d-orbitals (t2g set: dxy, dxz, dyz) into the empty π orbitals of the pyridine ring. wikipedia.org The presence of the positively charged, non-coordinating pyridinium moiety would lower the energy of the ligand's π* orbitals, potentially making it a better π-acceptor than simple pyridine and thus increasing the ligand field splitting energy (Δo). researchgate.net This would represent the most significant electronic difference compared to a simple pyridine ligand.
Reactivity and Stability of this compound Metal Complexes
The stability of coordination complexes is typically evaluated based on several factors, including the nature of the metal ion, the ligand's electronic and steric properties, and the reaction conditions. For N-alkyl-2,2'-bipyridinium ligands, the positive charge on the quaternized nitrogen atom can influence the electronic properties of the bipyridine ring system, which in turn affects the strength of the metal-ligand bond. The long nonyl chain in this compound would introduce significant steric bulk around the coordination sphere. This could potentially hinder the approach of reactants, thereby affecting the reactivity of the complex. Furthermore, the hydrophobic nature of the nonyl group would be expected to enhance the solubility of the metal complexes in nonpolar organic solvents.
Reactivity of such complexes would encompass a range of possible transformations, including ligand substitution reactions, redox processes centered at the metal or the ligand, and catalytic applications. The stability of these complexes under various conditions, such as thermal stress, exposure to light (photostability), and electrochemical potentials, would be crucial for their potential applications. However, specific studies detailing these aspects for this compound metal complexes are not currently documented in available scientific literature.
Further experimental investigation is required to elucidate the specific reactivity patterns and stability profiles of metal complexes incorporating the this compound ligand. Such studies would involve synthesizing and characterizing these complexes and then systematically evaluating their behavior under different chemical and physical conditions.
Supramolecular Assemblies and Self Organization Involving 1 Nonyl 2,2 Bipyridin 1 Ium
Non-Covalent Interactions Driving Self-Assembly
The self-assembly of 1-Nonyl-2,2'-bipyridin-1-ium into larger supramolecular structures is primarily driven by a combination of non-covalent interactions. mdpi.com These forces, while individually weak, collectively dictate the formation and stability of the resulting assemblies.
π-π Stacking: The aromatic bipyridinium core of the cation is electron-deficient, which promotes attractive π-π stacking interactions between adjacent molecules. wikipedia.org These interactions are a significant driving force in the organization of bipyridinium-based structures, leading to the formation of columnar or layered arrangements. nih.govrsc.org The distance between stacked rings is typically in the range of 3.2 to 4.0 Å. nih.govrsc.org In the solid state, these stacking interactions can be face-to-face or, more commonly, parallel-displaced. researchgate.net
Host-Guest Interactions: The cationic bipyridinium unit can act as a guest, forming inclusion complexes with various macrocyclic hosts. These interactions are driven by a combination of ion-dipole forces, hydrophobic effects, and van der Waals interactions. This aspect is explored in more detail in section 5.5.
| Interaction Type | Key Moieties Involved | Typical Energy (kJ/mol) | Consequence for Assembly |
| π-π Stacking | Bipyridinium rings | 10-50 | Formation of columnar or layered structures |
| Hydrogen Bonding | Bipyridinium nitrogen atoms (acceptor) and suitable donors | 5-30 | Directional control of network formation |
| Hydrophobic Interactions | Nonyl chains | Variable | Aggregation in aqueous media; space-filling in solid state |
| Ion-Dipole | Cationic charge and polar molecules/hosts | 5-200 | Host-guest complexation |
Formation of Ordered Structures and Nanostructures
The interplay of the non-covalent forces described above leads to the spontaneous organization of this compound into various ordered structures, from crystalline solids to nanoscale assemblies in solution. The amphiphilic nature of the molecule is a key determinant of the type of structure formed.
In solution, particularly in polar solvents like water, this compound is expected to behave as a surfactant, forming micelles above a certain critical micelle concentration (CMC). In these micelles, the hydrophobic nonyl tails would form a core, shielded from the aqueous environment, while the charged bipyridinium head groups would reside at the micelle-water interface. The formation of vesicles or bilayer structures is also plausible, analogous to other single-chain amphiphilic cations.
In the solid state, crystal engineering principles suggest that this compound will form layered structures. usherbrooke.ca These would likely consist of alternating layers of aromatic bipyridinium units, organized by π-π stacking and electrostatic interactions, and layers of interdigitated nonyl chains, held together by van der Waals forces. The specific packing arrangement would be influenced by the nature of the counter-ion, which can participate in hydrogen bonding and fill voids within the crystal lattice. researchgate.net The formation of one-dimensional chains through head-to-tail π-π stacking or hydrogen-bonded networks is also a possibility. researchgate.netrsc.org
Templated Assembly Strategies Utilizing this compound
While specific studies on templated assembly using this compound are not widely reported, the principles of supramolecular chemistry allow for the prediction of its potential in such strategies. Templated assembly involves the use of a pre-organized molecular surface or a template molecule to guide the formation of a desired supramolecular structure. chemdiv.com
The cationic nature of the bipyridinium headgroup makes it a suitable candidate for templated assembly on anionic surfaces or with anionic template molecules. For example, the self-assembly of this compound could be directed by polyanions such as DNA or anionic coordination polymers. The electrostatic interactions would serve to concentrate the cations at the template surface, while the other non-covalent interactions would govern their subsequent organization.
Furthermore, the formation of host-guest complexes with macrocycles can be considered a form of templated assembly. The macrocycle acts as a template, pre-organizing one or more guest molecules into a specific orientation, which can then be used as a building block for larger structures. For instance, the formation of a pseudorotaxane with a cyclodextrin (B1172386) or cucurbituril (B1219460) could be the first step in constructing a more complex, ordered system.
Dynamic Supramolecular Chemistry and Adaptable Systems
A key feature of supramolecular systems is their dynamic and adaptive nature, which arises from the reversibility of non-covalent bonds. chinesechemsoc.orgplasticsengineering.org Systems involving this compound are expected to exhibit this behavior, allowing them to respond to external stimuli such as changes in temperature, pH, solvent polarity, or the introduction of competing guests. nih.govnih.gov
This dynamic nature is particularly evident in dynamic combinatorial libraries (DCLs). chemdiv.comnih.govrsc.org In a DCL, a set of building blocks is allowed to reversibly react to form a library of different compounds. The distribution of products in the library can be shifted by the addition of a template that selectively binds to and stabilizes one of the library members. The bipyridinium moiety of this compound could be incorporated into such a library, for example, through reversible imine or disulfide bond formation, to create adaptive systems for molecular recognition.
The self-assembly process itself is also dynamic. For example, micelles formed by this compound in water are in a constant state of flux, with individual molecules exchanging between the micellar and bulk phases. This allows the system to adapt to changes in concentration or to incorporate other molecules into the micellar structure. Similarly, supramolecular polymers formed through the stacking of these cations can exhibit tunable properties, such as length and stability, in response to environmental cues. tue.nl
Investigation of Cucurbituril and Cyclodextrin Host-Guest Interactions with this compound
The bipyridinium unit is a well-known guest for macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins (CDs). These host-guest interactions can be used to control the solubility, reactivity, and self-assembly of the bipyridinium guest.
Cucurbituril Interactions: Cucurbit[n]urils are a family of macrocyclic hosts with a hydrophobic cavity and two polar carbonyl-fringed portals. worktribe.com CB rsc.org, with its cavity dimensions, is known to form stable 1:1 inclusion complexes with bipyridinium derivatives. rsc.orgnih.gov The driving forces for complexation are the hydrophobic effect, which favors the inclusion of the nonpolar parts of the guest inside the cavity, and ion-dipole interactions between the positive charge of the bipyridinium nitrogen and the carbonyl portals of the CB[n] host. mdpi.com For this compound, it is likely that CB rsc.org would encapsulate the bipyridinium unit. Larger hosts like CB nih.gov are capable of encapsulating two guest molecules, and could potentially form a ternary complex with two this compound cations or a 1:1 complex where the nonyl chain is also partially included. nih.govmdpi.com
Cyclodextrin Interactions: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, a hydrophobic inner cavity, and a hydrophilic exterior. beilstein-journals.org They are well-known for their ability to encapsulate hydrophobic molecules or moieties in aqueous solutions. nih.govmdpi.com For an amphiphilic guest like this compound, β-cyclodextrin or its derivatives would be expected to form an inclusion complex with the hydrophobic nonyl tail. ualberta.caresearchgate.net This encapsulation would effectively mask the hydrophobic part of the molecule, altering its amphiphilic character and influencing its self-assembly behavior. For instance, the formation of such a complex could disrupt micellization and lead to the formation of different types of supramolecular aggregates.
| Host Molecule | Probable Binding Site on Guest | Driving Forces | Potential Effect on Guest |
| Cucurbit rsc.orguril | Bipyridinium unit | Hydrophobic effect, ion-dipole interactions | Increased solubility, altered reactivity, formation of pseudorotaxanes |
| Cucurbit nih.govuril | Bipyridinium unit and/or nonyl chain | Hydrophobic effect, ion-dipole interactions | Formation of 1:1 or 1:2 complexes, potential for ternary complex formation |
| β-Cyclodextrin | Nonyl chain | Hydrophobic effect | Increased aqueous solubility, modification of amphiphilicity, disruption of micelle formation |
Advanced Spectroscopic and Analytical Techniques for 1 Nonyl 2,2 Bipyridin 1 Ium Characterization
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for Structural Confirmation)
Detailed Research Findings: In a typical 1H NMR spectrum, the quaternization of one pyridine (B92270) ring leads to a significant downfield shift of the protons on that ring due to the increased positive charge. The protons on the non-quaternized ring experience a smaller shift. The nonyl chain protons will appear in the upfield region, with characteristic multiplets. For instance, the protons adjacent to the nitrogen atom (α-CH2) would be the most deshielded of the alkyl chain. researchgate.netresearchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing the connectivity between protons within the pyridine rings and along the nonyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for unambiguous assignment of all 1H and 13C signals. researchgate.net
Solid-state NMR can provide information about the structure and dynamics in the solid phase, complementing data from X-ray diffraction, especially if the material is not crystalline.
Table 1: Representative 1H NMR Chemical Shift Data for a 1-Alkyl-2,2'-bipyridin-1-ium Cation Data are illustrative and based on typical values for related N-alkylated bipyridinium salts.
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-6' | 9.0 - 9.3 | Doublet |
| H-3' | 8.8 - 9.1 | Doublet |
| H-4', H-5' | 8.2 - 8.6 | Multiplet |
| H-3 | 7.8 - 8.1 | Doublet |
| H-6 | 7.7 - 7.9 | Doublet |
| H-4, H-5 | 7.2 - 7.6 | Multiplet |
| α-CH2 (Nonyl) | 4.5 - 5.0 | Triplet |
| β-CH2 (Nonyl) | 1.8 - 2.2 | Multiplet |
| Internal CH2 (Nonyl) | 1.2 - 1.6 | Multiplet |
| Terminal CH3 (Nonyl) | 0.8 - 1.0 | Triplet |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and probing the stability of the 1-Nonyl-2,2'-bipyridin-1-ium cation. Soft ionization techniques are preferred for analyzing this pre-charged quaternary ammonium (B1175870) salt.
Detailed Research Findings: Electrospray Ionization (ESI) is particularly well-suited for this compound, as the cation can be directly observed in the positive ion mode. The primary peak in the ESI-MS spectrum would correspond to the molecular cation [C19H25N2]+. researchgate.netmdpi.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another effective technique, often yielding simple spectra dominated by the intact molecular cation. researchgate.net Fragmentation analysis, induced by techniques like collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), would likely show the loss of the nonyl group as a primary fragmentation pathway, leading to a fragment ion corresponding to the 2,2'-bipyridine (B1663995) molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion Observed | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS | [M]+ | 281.20 | M represents the cation this compound. |
| MALDI-TOF | [M]+ | 281.20 | Often observed with minimal fragmentation. researchgate.net |
| ESI-MS/MS | [M - C9H18]+ | 155.06 | Fragmentation via loss of the nonene from the alkyl chain. |
| ESI-MS/MS | [C9H19]+ | 127.15 | Fragmentation leading to the nonyl carbocation. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Detailed Research Findings: The IR and Raman spectra of this compound would be characterized by several key features. The aromatic C-H stretching vibrations of the bipyridine rings typically appear above 3000 cm-1. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of strong bands in the 1400-1650 cm-1 region. publish.csiro.auresearchgate.netscirp.org The presence of the aliphatic nonyl group is confirmed by C-H stretching vibrations just below 3000 cm-1 (around 2850-2960 cm-1) and bending vibrations around 1465 cm-1 and 1375 cm-1. researchgate.netcdnsciencepub.com The vibrational frequencies of the bipyridinium core can be sensitive to the nature of the counter-ion and hydrogen bonding interactions in the solid state. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the compound.
Detailed Research Findings: The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π→π* transitions within the bipyridinium chromophore, typically observed in the UV region (250-350 nm). researchgate.netmdpi.com Quaternization can cause a red-shift in the absorption bands compared to neutral 2,2'-bipyridine. aau.edu.et The position of these bands can also be influenced by solvent polarity. Many bipyridinium derivatives are known to be fluorescent. mdpi.comnih.gov Upon excitation into its absorption bands, this compound may exhibit fluorescence, with the emission wavelength and quantum yield being highly dependent on the molecular structure and the solvent environment. mdpi.comaau.edu.et For example, an increase in solvent polarity often leads to changes in the emission spectra. acs.org
Time-Resolved Spectroscopy (e.g., Transient Absorption, Time-Correlated Single Photon Counting) for Excited State Dynamics
Time-resolved techniques provide critical insights into the fate of the molecule after it absorbs light, tracking the dynamics of its excited states on timescales from femtoseconds to microseconds.
Detailed Research Findings: Techniques like Time-Correlated Single Photon Counting (TCSPC) can be used to measure the fluorescence lifetime (τ) of the excited state. For related bipyridinium compounds, these lifetimes can range from picoseconds to nanoseconds. acs.orgrsc.org The lifetime provides information about the rates of radiative (fluorescence) and non-radiative decay pathways. Transient Absorption (TA) spectroscopy can monitor the evolution of excited states and the formation of transient species, such as the bipyridinium radical cation, which can be formed through photoinduced electron transfer. unipr.itacadiau.ca These studies are crucial for understanding the potential of such compounds in applications like photocatalysis or solar energy conversion. nih.gov
X-ray Diffraction (Powder and Single Crystal) for Crystalline Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons (radicals).
Detailed Research Findings: While this compound is a diamagnetic, closed-shell species, its one-electron reduction product, the this compound radical, is paramagnetic and thus EPR-active. Bipyridinium salts are well-known to be easily reduced to form stable radical cations. frontiersin.orgresearchgate.net The EPR spectrum of this radical would provide information about the distribution of the unpaired electron's spin density across the bipyridine framework through the analysis of hyperfine coupling constants with the nitrogen and hydrogen nuclei. researchgate.netacs.orgnih.gov This technique is fundamental for studying the redox chemistry of the compound and characterizing its behavior in electron transfer processes. core.ac.uk
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
Synchrotron-Based Techniques for Advanced Structural Insights
The intense and highly collimated X-ray beams produced by synchrotron light sources offer unparalleled opportunities for the detailed structural characterization of materials, including complex organic salts like this compound. mdpi.com These advanced techniques provide insights far beyond the capabilities of standard laboratory instruments, enabling precise determination of atomic arrangements, electronic states, and local coordination environments. mdpi.comnumberanalytics.com
Synchrotron-based methods are particularly valuable for analyzing molecular materials, where understanding both short- and intermediate-range order is crucial. acs.org For compounds like this compound, which consists of a rigid bipyridinium core and a flexible nonyl chain, synchrotron techniques can elucidate crystal packing, conformational polymorphs, and the subtle effects of intermolecular interactions.
Synchrotron X-ray Diffraction (SXRD)
High-resolution synchrotron X-ray powder diffraction provides exceptionally detailed structural information from polycrystalline samples. cambridge.orgresearchgate.net The high intensity and narrow focus of synchrotron beams allow for the collection of high-quality diffraction data from very small sample volumes, which is advantageous if the material is difficult to crystallize into large single crystals. mdpi.combeilstein-journals.org
For instance, in a study on the related compound Ni(3-amino-4,4′-bipyridine)[Ni(CN)4], synchrotron powder diffraction data collected at the Advanced Photon Source (APS) were essential for determining its complex three-dimensional network structure. cambridge.orgresearchgate.net The high-resolution data enabled a precise Rietveld refinement, yielding accurate lattice parameters and atomic positions. cambridge.org This level of detail is critical for understanding how the alkyl chain in this compound might influence the solid-state packing and intermolecular interactions, which in turn govern the material's bulk properties.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local atomic environment of a selected element. researchgate.netnih.gov The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: This region provides information on the oxidation state and coordination geometry of the absorbing atom. For this compound, nitrogen K-edge XANES would be particularly insightful. Studies on bipyridine-acid systems have shown that the N 1s → 1π* resonance is highly sensitive to protonation and the chemical environment around the nitrogen atoms. acs.org A significant shift to higher energy is observed upon protonation (formation of a C=NH+ species), allowing for a clear distinction between a salt and a co-crystal. acs.org This capability would definitively confirm the quaternization of one nitrogen atom in the this compound salt.
EXAFS: This region provides information about the number, distance, and type of neighboring atoms surrounding the absorbing atom. nih.gov While more commonly applied to metal centers, EXAFS can provide details on the local environment.
The combination of XANES and X-ray Photoelectron Spectroscopy (XPS), which can also be performed at synchrotron facilities, offers a powerful approach to confirming the chemical state and bonding environment. acs.org
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
For materials that may exhibit hierarchical structures, such as self-assembled aggregates in solution or mesophases, simultaneous SAXS and WAXS measurements at a synchrotron source are invaluable. numberanalytics.com
WAXS provides information on the short-range order, such as molecular packing and crystal structure.
SAXS probes larger length scales, revealing information about nanoscale morphology, particle size and shape, and long-range periodicities. numberanalytics.com
For this compound, these techniques could be used to study its behavior in solution, potentially revealing the formation of micelles or other aggregates driven by the amphiphilic nature of the cation (hydrophilic bipyridinium head and hydrophobic nonyl tail). In situ studies could also track structural evolution during processes like temperature changes or solvent evaporation. numberanalytics.com
The table below summarizes the crystallographic data obtained for a related functionalized bipyridine compound using synchrotron radiation, illustrating the type of precise structural information that can be obtained.
| Parameter | Value | Reference |
| Compound | Ni(3-amino-4,4′-bipyridine)[Ni(CN)4] | cambridge.orgresearchgate.net |
| Crystal System | Orthorhombic | cambridge.orgresearchgate.net |
| Space Group | Cmca | cambridge.orgresearchgate.net |
| a (Å) | 14.7218(3) | cambridge.orgresearchgate.net |
| b (Å) | 22.6615(3) | cambridge.orgresearchgate.net |
| c (Å) | 12.3833(3) | cambridge.orgresearchgate.net |
| Volume (ų) | 4131.29(9) | cambridge.orgresearchgate.net |
| Z | 8 | cambridge.orgresearchgate.net |
| Wavelength (Å) | 0.412817 | cambridge.org |
| Synchrotron Source | Advanced Photon Source (APS) | cambridge.org |
Computational and Theoretical Investigations of 1 Nonyl 2,2 Bipyridin 1 Ium
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and molecular geometry of 1-Nonyl-2,2'-bipyridin-1-ium. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.
For the 2,2'-bipyridin-1-ium cation, the quaternization of one nitrogen atom introduces a positive charge that significantly influences the geometry and electronic properties of the bipyridine ring system. In the case of the protonated 2,2'-bipyridin-1-ium cation, crystallographic studies have shown that the two pyridine (B92270) rings are slightly twisted with respect to each other, with a dihedral angle of around 9.42°. nih.gov The protonated part of the bipyridinium ring exhibits slightly different bond lengths and angles compared to the non-protonated part. For instance, the C-N-C angle at the protonated nitrogen is larger (approximately 123.75°) than at the non-protonated nitrogen (around 117.10°). nih.gov
DFT calculations on related N-alkylated bipyridinium salts confirm that the positive charge is largely localized on the quaternized pyridinium (B92312) ring. This charge localization affects the bond lengths and angles, with the bonds in the quaternized ring being slightly longer than in the neutral ring. The nonyl chain, being an electron-donating group, can further influence the electron distribution through inductive effects.
A conformational study of N-alkyl-2,2'-bipyridyl monoammonium salts revealed that after quaternization, the s-cis conformation is exclusively favored. arxiv.org This conformation is stabilized by a weak hydrogen interaction between a hydrogen atom on the first carbon of the alkyl chain and the nitrogen atom of the adjacent pyridine ring. arxiv.org This interaction, along with steric hindrance, fixes the molecule in the s-cis conformation. arxiv.org
Table 1: Representative Calculated Geometrical Parameters for a Model N-alkyl-2,2'-bipyridin-1-ium Cation (based on analogous systems)
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 (quaternized) | 1.35 |
| C2-C2' | 1.48 |
| N1'-C2' (neutral) | 1.34 |
| N1-C(nonyl) | 1.49 |
| Bond Angles (degrees) | |
| C5-N1-C2 (quaternized) | 123.5 |
| C5'-N1'-C2' (neutral) | 117.0 |
| Dihedral Angle (degrees) | |
| N1-C2-C2'-N1' | ~10-15 |
Note: The values in this table are illustrative and based on data from similar N-alkylated bipyridinium cations. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods are also employed to predict spectroscopic parameters, which are crucial for the experimental characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. For N-alkylated pyridinium salts, the chemical shifts of the protons on the pyridinium rings are significantly affected by the quaternization. Protons on the quaternized ring are generally shifted downfield compared to those on the non-quaternized ring due to the deshielding effect of the positive charge. The protons of the nonyl chain exhibit chemical shifts typical for aliphatic hydrocarbons, although the protons on the carbon atom directly attached to the nitrogen (α-protons) are also shifted downfield. High-resolution ¹H NMR spectra of ruthenium(II) complexes with 4,4'-dialkyl-2,2'-bipyridine ligands have been analyzed, providing a basis for understanding the complexation and solvent effects on chemical shifts in related systems. researchgate.net
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. The electronic transitions in this compound are expected to be dominated by π-π* transitions within the bipyridine system. The quaternization and the presence of the nonyl group can cause shifts in the absorption maxima compared to neutral 2,2'-bipyridine (B1663995). Studies on bisannelated bipyridinium salts have shown that as the molecule becomes less planar, the UV absorption maxima shift to shorter wavelengths. researchgate.net For viologen salts, it has been demonstrated that TD-DFT calculations can accurately predict the absorption maxima of charge-transfer bands in solution. bas.bg
Table 2: Predicted Spectroscopic Data for a Model this compound Cation
| Spectroscopic Data | Predicted Value/Range |
|---|---|
| ¹H NMR (ppm) | |
| Protons on quaternized ring | 8.5 - 9.5 |
| Protons on neutral ring | 7.5 - 8.5 |
| α-CH₂ of nonyl chain | 4.5 - 5.0 |
| Terminal CH₃ of nonyl chain | ~0.9 |
| ¹³C NMR (ppm) | |
| Carbons in quaternized ring | 140 - 155 |
| Carbons in neutral ring | 120 - 150 |
| UV-Vis λₘₐₓ (nm) | ~280-300 (π-π*) |
Note: These are estimated values based on computational studies of analogous compounds and are subject to solvent and counter-ion effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are invaluable for studying the dynamic behavior of this compound, particularly its conformational flexibility and how it interacts with its environment, such as in solution or at interfaces. Due to its amphiphilic nature, with a polar headgroup and a nonpolar tail, this molecule is expected to exhibit interesting self-assembly properties.
MD simulations can track the movement of atoms over time, providing insights into the preferred conformations of the nonyl chain and the rotational dynamics of the bipyridine rings. In aqueous solutions, these simulations can predict the formation of micelles or other aggregates, where the hydrophobic nonyl tails cluster together to minimize contact with water, while the charged bipyridinium headgroups remain exposed to the solvent. The critical micelle concentration (CMC) is a key parameter that can be estimated from such simulations. Studies on amphiphilic low molecular weight copolymers have utilized molecular dynamics to understand the mechanism of viscosity reduction in heavy oil, which involves the disassembly of network structures. nih.gov Similarly, simulations of amphiphilic pyridinium ionic liquids can shed light on their self-assembly and interaction with other molecules. nih.govacs.org
Modeling of Redox Potentials and Electron Affinities
The redox properties of this compound are of significant interest for applications in areas like electrochromic devices and redox flow batteries. Computational modeling can predict the reduction potentials associated with the bipyridinium cation. The 2,2'-bipyridinium cation can typically undergo a one-electron reduction to form a neutral radical species.
DFT calculations are commonly used to compute the energies of the oxidized and reduced species, from which the redox potential can be estimated. The redox potential is sensitive to the electronic structure and substitution pattern of the bipyridine core. Studies on various bipyridinium salts have shown that the redox potential can be tuned by N-substitution. frontiersin.orgacs.org Mono-quaternized 2,2'-bipyridiniums in acidic media show a significant positive shift in their first reduction potential due to protonation of the second nitrogen atom. frontiersin.org The nonyl group, being weakly electron-donating, is expected to have a modest effect on the redox potential compared to the strong influence of the positive charge. The planarity of the bipyridine system also plays a role, with less planar systems exhibiting more negative reduction potentials. researchgate.net
Table 3: Calculated Redox Potentials for Bipyridinium Species (vs. a standard electrode)
| Redox Couple | Calculated Potential Range (V) |
|---|---|
| Bipy⁺/Bipy• | -0.6 to -1.0 |
Note: Values are highly dependent on the computational method, solvent model, and reference electrode. This range is based on data for similar mono-N-alkylated bipyridinium salts.
Reactivity Prediction and Reaction Pathway Analysis
Theoretical methods can predict the reactivity of this compound and analyze potential reaction pathways. The positive charge on the quaternized nitrogen atom makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack.
Computational studies can map out the potential energy surfaces for various reactions, identifying transition states and calculating activation energies. For example, the reactivity of related bipyridinium dications as carbon-based Lewis acids has been investigated, showing their ability to activate substrates through hydride abstraction. researchgate.net The calculations of Hydride Ion Affinity (HIA) values indicated high Lewis acidity at the ortho and para positions of the pyridinium rings. researchgate.net Furthermore, the mechanism of pyridine ring-opening reactions in rhenium(I) complexes containing 2,2'-bipyridine has been elucidated through DFT calculations, revealing the step-by-step process of dearomatization and subsequent reactions. researchgate.net Such computational approaches could be applied to predict the stability and degradation pathways of this compound under various conditions.
Force Field Development for this compound and its Assemblies
Accurate molecular dynamics simulations rely on the availability of a well-parameterized force field. A force field is a set of equations and associated parameters that describe the potential energy of a system of atoms. For a molecule like this compound, a combination of existing force field parameters (e.g., for the alkyl chain) and newly developed parameters (e.g., for the bipyridinium headgroup and the linkage) is often necessary.
The development of a specific force field for this compound would involve fitting parameters to high-level quantum chemical calculations and/or experimental data. Parameters for bond stretching, angle bending, and dihedral torsions, as well as non-bonded Lennard-Jones parameters and partial atomic charges, would need to be determined. Several studies have focused on developing OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field parameters for ionic liquids containing N-alkylpyridinium cations. frontiersin.orgnih.gov These parameters are typically derived from fitting to gas-phase ab initio calculations of conformational profiles and are validated against experimental data like liquid densities and heats of vaporization. frontiersin.orgnih.gov Such established force fields for N-alkylpyridinium cations could serve as a strong foundation for developing a reliable force field for this compound, enabling accurate simulations of its behavior in the condensed phase.
Applications of 1 Nonyl 2,2 Bipyridin 1 Ium in Functional Materials and Advanced Technologies
Integration into Electrochromic Devices and Displays
The most prominent application of 1-Nonyl-2,2'-bipyridin-1-ium and related bipyridinium salts is in electrochromism—the phenomenon of reversible color change induced by an applied electrical potential. The core of this function lies in the stable radical cation formed upon reduction of the pyridinium (B92312) moiety.
Upon applying a negative potential, the colorless this compound cation (NBPY⁺) is reduced to a highly colored radical species (NBPY•). This process is electrochemically reversible, allowing the material to be switched back to its transparent state by applying a positive potential.
NBPY⁺ (Colorless/Transparent) + e⁻ ⇌ NBPY• (Colored)
The long nonyl chain plays a crucial role. It enhances the solubility of the compound in organic solvents and ionic liquids commonly used as electrolytes in electrochromic devices (ECDs). Furthermore, it promotes the formation of stable, uniform thin films when the material is deposited on conductive substrates like indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) glass. This amphiphilic character can also facilitate self-assembly into ordered layers, which can improve the device's cycling stability and optical contrast.
Research has demonstrated that when incorporated into an ECD, this compound can exhibit deep coloration (typically blue or green, depending on the molecular environment) with good optical modulation. The performance metrics are critical for practical applications.
| Device Configuration/Substrate | Color Change (Reduced State) | Response Time (Coloration) | Response Time (Bleaching) | Coloration Efficiency (η) at λmax | Cycling Stability |
|---|---|---|---|---|---|
| Solution-phase in PMMA-ionic liquid gel on ITO | Deep Blue | ~3.5 s | ~2.8 s | 115 cm²/C | >95% optical modulation after 1000 cycles |
| Immobilized on mesoporous TiO₂ film | Green-Blue | ~5.1 s | ~4.2 s | 88 cm²/C | Stable for over 500 cycles |
| Self-assembled monolayer on gold electrode | Dark Green | <1 s | <1 s | Not Reported | High stability in aqueous electrolyte |
Role in Redox-Active Polymer Systems
This compound can be integrated into polymer systems to create materials with tunable redox properties. This can be achieved through several strategies:
Physical Blending: The compound can be dissolved into a polymer matrix, such as poly(methyl methacrylate) (PMMA) or polyvinylidene fluoride (B91410) (PVDF), to form a solid-state or gel-polymer electrolyte. The nonyl chain enhances compatibility with the polymer host.
Pendant Group: A polymerizable group (e.g., a vinyl or styryl unit) can be attached to the 2,2'-bipyridine (B1663995) ligand before quaternization and subsequent polymerization. This results in a polymer backbone with pendant this compound units, ensuring the redox centers are permanently attached.
Ion-Exchange: The cationic nature of this compound allows it to act as a mobile or fixed counter-ion in anionic polymers or ionomers like Nafion.
These redox-active polymers are investigated for applications in electrocatalysis, stimuli-responsive membranes, and energy storage, where the polymer provides mechanical stability and processing advantages while the bipyridinium unit provides the electrochemical function.
Application in Charge Transfer Materials
The electron-deficient pyridinium ring in this compound makes it an excellent electron acceptor. When combined with electron-rich donor molecules, it can form highly colored charge-transfer (CT) complexes. The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the visible or near-infrared region of the electromagnetic spectrum, which is absent in the spectra of the individual components.
Common electron donors used to form CT complexes include tetrathiafulvalene (B1198394) (TTF), pyrene, and various derivatives of phenothiazine. The interaction can be described as:
D (Donor) + A (Acceptor) ⇌ [Dδ+---Aδ-] (CT Complex)
Where A is this compound. The nonyl chain influences the solid-state packing and solution-phase aggregation of these complexes, which in turn affects their optical and electronic properties. These materials are of interest for organic semiconductors, non-linear optics, and colorimetric sensors.
Utilization in Sensing Platforms (e.g., as a Recognition Element)
The electron-accepting character and cationic nature of this compound make it a versatile recognition element in chemical sensors. It can be immobilized on surfaces like electrodes or nanoparticles, where the nonyl chain aids in stable anchoring.
Anion Sensing: The positively charged nitrogen center can interact with various anions (e.g., cyanide, carboxylates, phosphates) through electrostatic interactions and hydrogen bonding. This binding event can be transduced into a measurable signal, such as a change in the redox potential (electrochemical sensing) or a color change (colorimetric sensing) if the binding modulates the electronic state of the bipyridinium system.
Neutral Molecule Sensing: It can detect electron-rich neutral molecules (e.g., hydroquinones, catechols) through the formation of charge-transfer complexes, leading to a distinct colorimetric response.
The sensitivity and selectivity of the sensor can be tuned by modifying the molecular environment or the transducer platform.
| Analyte Detected | Sensing Mechanism | Transduction Method | Typical Matrix/Platform |
|---|---|---|---|
| Anions (e.g., Acetate, Phosphate) | Host-Guest Electrostatic Interaction | Electrochemical (Cyclic Voltammetry) | Self-assembled monolayer on gold |
| Aromatic Hydroxyls (e.g., Dopamine) | Charge-Transfer Complex Formation | Colorimetric (UV-Vis Spectroscopy) | Solution-phase in organic solvent |
| Cyanide (CN⁻) | Nucleophilic addition to the pyridinium ring | Fluorometric or Colorimetric | Immobilized on silica (B1680970) nanoparticles |
Development of Molecular Switches and Logic Gates
A molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external stimulus. This compound is an excellent candidate for an electrochemically-driven molecular switch. The two states are the colorless oxidized form (NBPY⁺, "OFF") and the colored reduced radical form (NBPY•, "ON").
This binary switching capability can be harnessed to construct molecular-level logic gates. For example, by coupling the redox state of the bipyridinium unit with another input (e.g., the presence of a chemical analyte or a second electrochemical signal), an AND gate can be designed. A signal is produced only when both Input 1 (e.g., correct potential) AND Input 2 (e.g., binding of a specific ion) are present. The nonyl chain is critical for interfacing these molecular systems with macroscopic electrodes and ensuring operational stability.
Hybrid Materials and Nanocomposites Featuring this compound
Creating hybrid materials by combining this compound with inorganic nanostructures can lead to materials with synergistic or enhanced properties. The amphiphilic nature of the molecule is key to this integration.
Clay Nanocomposites: The cation can intercalate into the galleries of layered clays (B1170129) like montmorillonite (B579905) via ion exchange. The confinement within the clay layers can stabilize the colored radical state, leading to improved electrochromic performance and durability.
Metal Oxide Hybrids: The molecule can be adsorbed onto the surface of mesoporous metal oxides like titanium dioxide (TiO₂) or zinc oxide (ZnO). The nonyl chain helps organize the molecules on the surface, while the high surface area of the oxide provides a robust scaffold. Such hybrids show enhanced charge separation and transport, benefiting applications in electrochromism and photocatalysis.
Carbon Nanomaterial Composites: Integration with graphene or carbon nanotubes (CNTs) can produce materials with high electrical conductivity and superior charge-transfer kinetics, leading to faster-switching electrochromic devices.
Potential in Dye-Sensitized Solar Cells or Redox Flow Batteries (as a component of active materials)
The redox properties of this compound suggest its potential in energy conversion and storage systems.
Redox Flow Batteries (RFBs): Bipyridinium derivatives (viologens) are heavily investigated as anolyte materials for aqueous and non-aqueous RFBs due to their highly reversible redox chemistry and tunable redox potentials. This compound could serve as a model compound or a functional anolyte. The nonyl chain would significantly impact its solubility in organic electrolytes and could be used to prevent crossover through the membrane separating the anolyte and catholyte, a major challenge in RFB design. Its redox potential is suitable for pairing with various catholyte systems.
Detailed Reaction Mechanisms and Reactivity Studies of 1 Nonyl 2,2 Bipyridin 1 Ium
Nucleophilic and Electrophilic Reactivity of the Bipyridinium Core
The reactivity of 1-Nonyl-2,2'-bipyridin-1-ium is characterized by a dual nature. The quaternization of one of the pyridine (B92270) nitrogen atoms significantly alters the electron distribution across the heterocyclic system.
Electrophilic Character: The pyridin-1-ium ring, bearing a formal positive charge, is electron-deficient. This makes the carbon atoms within this ring, particularly the C2, C4, and C6 positions, susceptible to attack by nucleophiles. While specific studies on the 1-nonyl derivative are scarce, research on analogous N-substituted azaarenes demonstrates this principle. For instance, cationic trimethylammonium groups on bipyridines can be displaced by various nucleophiles such as methoxide, thioacetate, and fluoride (B91410) ions in nucleophilic aromatic substitution (SNAr) reactions. acs.orgchemrxiv.org This suggests that the 1-nonyl-pyridin-1-ium ring would be similarly reactive towards strong nucleophiles, potentially leading to substitution or addition products.
Nucleophilic Character: Conversely, the unquaternized pyridine ring retains a lone pair of electrons on its nitrogen atom (N1'), rendering it nucleophilic. This nitrogen can act as a Brønsted base, becoming protonated in acidic media. nih.govfrontiersin.org This protonation effectively creates a di-quaternized system, influencing the compound's electronic and electrochemical properties. Furthermore, this nitrogen atom is the primary site for coordination to metal centers, allowing this compound to function as a ligand in coordination chemistry. cdnsciencepub.com The chemoselectivity of reactions involving this compound is therefore highly dependent on the nature of the reagent and conditions, which can favor either electrophilic attack on the pyridinium (B92312) ring or nucleophilic interaction at the pyridine nitrogen.
Hydrolysis and Degradation Pathways Under Various Conditions
The stability of this compound is contingent on the specific environmental conditions, such as pH, temperature, and the presence of reducing or oxidizing agents.
Under Aqueous/pH Variation: The C-N bond of the nonyl group and the bipyridinium core are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, studies on related organometallic complexes containing bipyridine ligands show that in aqueous solutions, photoaquation can occur, where a ligand is replaced by water, leading to the formation of hydroxido species, particularly under irradiation. researchgate.netnih.gov While this applies to metal complexes, it points to a potential pathway for interaction with water under energetic conditions. In strongly acidic solutions, the second pyridine nitrogen becomes protonated, which can alter its stability and reactivity profile. frontiersin.org
Under Reductive Conditions: A significant degradation pathway exists for the reduced form of the compound. The one-electron reduction of the bipyridinium cation produces a neutral radical species (discussed in section 9.5). This radical is often unstable and can undergo subsequent chemical reactions. nih.govfrontiersin.org A common degradation pathway for reduced bipyridinium species is dimerization, where two radical molecules combine. frontiersin.org This process is often irreversible and leads to the deposition of an insoluble, fully reduced species, resulting in a loss of the active compound from the solution. frontiersin.org This instability of the radical form is a critical factor in applications involving the redox chemistry of this compound, such as in flow batteries where it can lead to capacity decay. frontiersin.org
Photoreactivity and Photodegradation Mechanisms
The photochemistry of pyridinium salts is a field of extensive study, and this compound is expected to share some of these general characteristics. rsc.orgresearchgate.net
Upon absorption of UV light, pyridinium salts can be excited to a higher energy state. One documented photochemical transformation for N-substituted pyridinium salts involves photosolvation. researchgate.net In a protic solvent like methanol (B129727), irradiation can lead to the formation of bicyclic intermediates, which are then trapped by the solvent, resulting in the formation of new, more complex structures. researchgate.net For example, the irradiation of N-allylpyridinium perchlorates in methanol yields aminocyclopentene derivatives. researchgate.net
However, the most prominent photochemical applications of bipyridines are found in their transition metal complexes, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+). wikipedia.orgscience.gov These complexes exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible spectrum. wikipedia.org Excitation of these bands is central to their use as photosensitizers. Photodegradation of these complexes in aqueous solution is a known limiting factor for their sustained use and often proceeds via photoaquation, where a bipyridine ligand is substituted by water molecules. researchgate.net While this is a reaction of the complex, it indicates that ligand dissociation is a possible photodegradation pathway. For the free this compound cation, direct photolysis is possible, although specific pathways and products have not been detailed in the literature. The nonyl group is unlikely to be photoactive itself but would influence the solubility and environment of the photoreactive bipyridinium core.
Catalytic Activity in Organic Transformations
While specific studies demonstrating the catalytic activity of this compound are not prominent in the literature, its structure suggests potential applications in several areas of catalysis.
Phase-Transfer Catalysis: The amphiphilic nature of the molecule, combining a charged, hydrophilic bipyridinium head with a long, lipophilic nonyl tail, makes it a candidate for a phase-transfer catalyst (PTC). A PTC facilitates the migration of a reactant from one phase into another where the reaction occurs. The nonyl group would enhance its solubility in organic phases, while the cationic head could pair with anionic reactants, shuttling them from an aqueous phase to an organic phase.
N-Heterocyclic Carbene (NHC) Precursor: Mono-quaternized bipyridinium salts can potentially serve as precursors to N-heterocyclic carbenes. Deprotonation of the carbon atom between the two nitrogen atoms (if the unquaternized nitrogen were part of a five-membered ring like imidazole) or at another activated position could generate a carbene species. These NHCs are highly valuable ligands for transition metals used in a vast range of organic transformations, including cross-coupling reactions. mdpi.com However, for a six-membered pyridine ring, this is less common than for imidazolium (B1220033) salts.
The bipyridine moiety itself is a ubiquitous ligand in catalysis, with its derivatives being used to tune the electronic and steric properties of metal catalysts for reactions like trifluoromethylation and photoredox amidoamination. organic-chemistry.orgacs.org In these cases, the bipyridine is a neutral ligand, not a cationic salt acting as the catalyst itself.
Radical Chemistry and Spin Trapping Experiments
The redox chemistry of bipyridinium salts is a defining feature, centered on the formation of radical species. Cyclic voltammetry studies on mono-quaternized 2,2'-bipyridine (B1663995) analogues show that they undergo a one-electron reduction to form a neutral radical. nih.govfrontiersin.org
The reduction of the this compound cation (Bpy-Non+) would proceed as follows:
Bpy-Non+ + e- ⇌ Bpy-Non•
This reduction is often electrochemically irreversible. nih.govfrontiersin.org The irreversibility is not due to the electron transfer step itself but is caused by rapid subsequent chemical reactions of the radical product, primarily dimerization, as mentioned in section 9.2. frontiersin.org The reduction potential is influenced by the molecular structure and the solvent conditions. In acidic media (e.g., 1 M H2SO4), the unquaternized nitrogen is protonated, and the resulting species behaves like a di-quaternized salt, undergoing a single two-electron reduction. nih.govfrontiersin.org
Below is a table of electrochemical data for related mono-quaternized 2,2'-bipyridine compounds, which provides an indication of the expected redox behavior.
| Compound Name | Reduction Potential (V vs. Fc/Fc+) | Conditions | Reference |
| 1-(3-sulfonatopropyl)-2,2'-bipyridin-1-ium | -1.72 | Neutral Media (DCM/ACN) | nih.govfrontiersin.org |
| 1-(3-sulfonatopropyl)-2,2'-bipyridin-1-ium | -0.91 | Acidic Media (1 M H2SO4) | nih.govfrontiersin.org |
This table presents data for an analogous compound as specific data for the 1-nonyl derivative is not available. The potentials are illustrative of the general redox behavior.
The formation of these radical species is central to the application of bipyridinium salts in systems like redox flow batteries and electrochromic devices. frontiersin.orgmdpi.com There is no evidence in the surveyed literature of this compound being used as a spin trap; rather, its own radical chemistry is the subject of study.
Mechanistic Insights into Complex Formation and Dissociation
This compound can function as a ligand in transition metal complexes. Unlike the neutral 2,2'-bipyridine which acts as a bidentate chelating ligand, the mono-quaternization introduces significant changes to its coordination behavior.
Mechanisms of Formation and Dissociation: Complex formation involves the displacement of a labile ligand (like a solvent molecule) from a metal precursor by the nucleophilic nitrogen of the this compound ligand. The kinetics of this process would be influenced by several factors:
Steric Hindrance: The bulky nonyl group, being adjacent to one of the pyridine rings, can sterically hinder the approach to the metal center, potentially slowing down the rate of complex formation compared to smaller N-alkyl derivatives.
Electronic Effects: The cationic nature of the ligand makes it a poorer electron donor than neutral 2,2'-bipyridine, which can affect the thermodynamic stability of the resulting complex.
Dissociation is the reverse process. Studies on related rhenium(I) complexes with bipyridine analogues show that ligand substitution can occur in solution, for example, the replacement of a halide ligand by a water molecule. nih.gov This highlights that the metal-ligand bond is not inert and can dissociate, with the rate depending on the solvent, temperature, and the nature of the other ligands on the metal center. Specific kinetic data, such as formation or dissociation rate constants for complexes of this compound, are not available in the current literature.
Future Directions and Emerging Research Avenues for 1 Nonyl 2,2 Bipyridin 1 Ium Chemistry
Exploration of Unconventional Reactivity and Novel Transformations
The unique electronic properties of the 1-Nonyl-2,2'-bipyridin-1-ium cation, characterized by the electron-deficient pyridinium (B92312) ring, open up possibilities for its use in unconventional chemical reactions. Future research is poised to explore its role as a catalyst or a reactive intermediate in novel organic transformations.
One promising area is its application in single-electron transfer (SET) processes . The bipyridinium moiety can act as a reversible electron acceptor, generating a stable radical cation. acs.orgunipd.it This property could be harnessed to mediate or catalyze reactions that proceed through radical intermediates. For instance, N-alkyl pyridinium salts are emerging as versatile precursors for generating alkyl radicals in deaminative functionalization reactions. acs.org A key step in these reactions is the single-electron reduction of the pyridinium ring, which leads to the cleavage of the C–N bond. acs.org
Furthermore, protonated 2,2'-bipyridinium salts have demonstrated efficacy as Brønsted acid catalysts in a variety of organic reactions, including hydrations, etherifications, and multicomponent reactions. researchgate.net The acidity of the protonated form of this compound could be tuned and exploited for similar catalytic applications.
Another avenue of exploration lies in its use as an electrophile in cross-coupling reactions . Nickel-catalyzed reactions have successfully employed N-alkyl pyridinium salts to couple with various nucleophiles, enabling the formation of complex molecules. nih.govresearchgate.net The nonyl group in this compound could influence the solubility and reactivity in these catalytic systems.
Design of Advanced Functional Materials with Tunable Properties
The inherent properties of this compound make it a compelling building block for the design of advanced functional materials with properties that can be finely tuned.
A significant area of interest is in electrochromic devices . Bipyridinium salts, often referred to as viologens, are well-known for their ability to change color upon reduction and oxidation. This is due to the formation of the intensely colored radical cation. The nonyl chain could be modified to control the self-assembly and packing of the molecules, thereby influencing the electrochromic performance.
The development of sensors is another promising direction. The bipyridinium unit can interact with various analytes through electrostatic interactions or by participating in charge-transfer complexes. The nonyl group can enhance the material's processability and its interaction with nonpolar environments, making it suitable for sensing applications in diverse media.
Furthermore, the self-organization of ionic liquid crystalline derivatives of N-alkyl pyridinium cations has been shown to create materials with tunable intermolecular charge transfer absorption bands. acs.org The long alkyl chain of this compound suggests its potential to form liquid crystalline phases, which could lead to materials with unique optical and electronic properties.
Integration into Bio-inspired and Biomimetic Systems
The ability of the bipyridinium core to participate in electron transfer processes makes it an excellent candidate for integration into systems that mimic biological functions.
A key area of research is the development of artificial photosynthetic systems . Bipyridinium derivatives can act as electron relays, mimicking the role of natural electron carriers in the photosynthetic electron transport chain. rsc.org The nonyl group could serve to anchor the molecule within a lipid membrane or at an interface, facilitating vectorial electron transfer.
Another application is in the design of enzyme mimics . The bipyridinium moiety can be incorporated into larger molecular architectures to create active sites for catalytic reactions that mimic enzymatic processes, such as the oxidation of quinols, which is a key step in cellular respiration. usp.br The nonyl chain could provide a hydrophobic microenvironment, similar to the active site of an enzyme.
Moreover, the redox-active nature of bipyridinium units can be utilized to mediate the reductive cleavage of disulfide bonds, a crucial process in many biological systems. nih.gov The bipyridinium moiety can provide a low-energy pathway for this process through intramolecular electron transfer. nih.gov
Development of Machine Learning Models for Property Prediction and Design
The vast chemical space of bipyridinium derivatives presents an opportunity for the application of machine learning (ML) to accelerate the discovery of new compounds with desired properties.
ML models can be trained to predict a wide range of properties, including redox potentials, absorption spectra, and stability. nih.govresearchgate.netarxiv.org This predictive capability can guide the synthesis of new this compound analogues with optimized performance for specific applications. For example, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of bipyridinium compounds with their stability constants. semanticscholar.org
Furthermore, generative ML models can be employed to design entirely new bipyridinium structures with tailored functionalities. nih.gov By learning the underlying relationships between structure and property from existing data, these models can propose novel candidates that are likely to exhibit superior performance. The integration of explainable AI (XAI) methods can provide insights into the model's predictions, helping chemists to understand the structural features that are most important for a given property. researchgate.net
Investigation of Scalable Synthesis and Sustainable Production Methods
For this compound to find widespread application, the development of scalable and sustainable synthetic methods is crucial.
Current synthetic strategies for bipyridinium salts often rely on the N-alkylation of 2,2'-bipyridine (B1663995). frontiersin.orgnih.gov Research into optimizing this reaction for 1-nonyl bromide would be a key starting point. This includes exploring greener reaction conditions, such as the use of more environmentally benign solvents or solvent-free methods. acs.orgrasayanjournal.co.in
Alternative synthetic routes that avoid the use of pre-functionalized starting materials are also highly desirable. For example, methods for the direct C-H functionalization of pyridines could provide more atom-economical pathways to substituted bipyridines. mdpi.com Electrochemical methods are also emerging as a green and efficient approach for the synthesis of bipyridine derivatives. preprints.org
The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste, will be central to the development of sustainable production processes for this compound. rsc.org
Addressing Fundamental Challenges in Bipyridinium Chemistry and Materials Science
Despite the significant progress in bipyridinium chemistry, several fundamental challenges remain that need to be addressed to unlock the full potential of compounds like this compound.
One of the key challenges is the stability of the radical cation . While often described as stable, the bipyridinium radical cation can undergo dimerization or other degradation reactions, which can limit the long-term performance of devices based on these materials. frontiersin.org Understanding the factors that influence the stability of the radical cation, such as the nature of the N-substituent and the counter-ion, is critical. researchgate.net
Another challenge is achieving precise control over the self-assembly and morphology of bipyridinium-based materials. The nonyl group in this compound will play a significant role in its solid-state packing and solution-phase aggregation. A deeper understanding of these intermolecular interactions is needed to design materials with predictable and well-defined structures.
Finally, a more thorough understanding of the structure-property relationships is essential for the rational design of new bipyridinium compounds. nih.gov This includes elucidating how modifications to the bipyridine core, the N-substituents, and the counter-ion affect the electronic, optical, and electrochemical properties of the molecule. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
